molecular formula C14H15N3O2S2 B2431000 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2431000
M. Wt: 321.4 g/mol
InChI Key: UUMNDOQWWAUNHG-UHFFFAOYSA-N
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Description

WAY-334031 is a novel and selective small molecule antagonist of the C-C chemokine receptor type 3 (CCR3). This compound has shown significant potential in inhibiting ligand binding, ligand-induced calcium flux, and the chemotaxis of human CCR3-expressing cells .

Chemical Reactions Analysis

WAY-334031 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

WAY-334031 is unique in its high selectivity and potency as a CCR3 antagonist. Similar compounds include:

WAY-334031 stands out due to its specific targeting of CCR3, making it a valuable tool for studying and potentially treating diseases involving this receptor.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-10-3-4-13(11(2)7-10)21(18,19)15-8-12-9-17-5-6-20-14(17)16-12/h3-7,9,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMNDOQWWAUNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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